molecular formula C9H6O3 B12892704 6-Hydroxy-5-benzofurancarboxaldehyde CAS No. 20073-22-7

6-Hydroxy-5-benzofurancarboxaldehyde

Cat. No.: B12892704
CAS No.: 20073-22-7
M. Wt: 162.14 g/mol
InChI Key: GFDYEDIKYWNXGA-UHFFFAOYSA-N
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Description

6-Hydroxybenzofuran-5-carbaldehyde is a heterocyclic organic compound with the molecular formula C9H6O3. It is a derivative of benzofuran, featuring a hydroxyl group at the 6th position and an aldehyde group at the 5th position. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable building block in the synthesis of various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxybenzofuran-5-carbaldehyde typically involves multiple steps. One common method starts with the reaction of 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid to form 6-methoxybenzofuran. This intermediate is then demethylated using sodium 1-dodecanethiolate to yield 6-Hydroxybenzofuran-5-carbaldehyde .

Industrial Production Methods: Industrial production methods for 6-Hydroxybenzofuran-5-carbaldehyde are designed to be cost-effective and scalable. The process involves the same synthetic route as described above but optimized for large-scale production. This includes the use of safer reagents, efficient reaction conditions, and environmentally benign processes .

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxybenzofuran-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has shown that derivatives of benzofuran compounds, including 6-hydroxy-5-benzofurancarboxaldehyde, exhibit promising anticancer properties. These compounds have been studied for their ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have indicated that certain benzofuran derivatives can effectively target the epidermal growth factor receptor (EGFR), demonstrating IC50 values significantly lower than standard chemotherapy agents .

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects is believed to involve interaction with key proteins involved in cell proliferation and survival pathways. Molecular docking studies have revealed strong binding affinities to targets such as protein kinases, which are crucial in cancer biology .

Organic Synthesis

Synthetic Intermediates
This compound serves as an important intermediate in the synthesis of various functionalized benzofuran derivatives. It can be synthesized through several methods, including the reaction of benzofuran derivatives with aldehyde functionalities under specific conditions . The versatility of this compound allows it to participate in diverse chemical reactions, making it a valuable building block in organic synthesis.

Example Reactions

  • Formation of Spiro Compounds : The compound can react with α-ketolactones to yield spiro-bis-lactones, showcasing its utility in creating complex molecular architectures .
  • Vinylogous Reactions : It can also be employed in vinylogous reactions that facilitate the formation of new carbon-carbon bonds, further expanding its application in synthetic organic chemistry .

Biological Research

Biological Activity Studies
Beyond its synthetic utility, this compound has been investigated for its biological activities beyond anticancer effects. Studies have reported potential antioxidant properties and antimicrobial activities against various pathogens, indicating its broad-spectrum biological relevance .

Case Studies and Research Findings

  • A study highlighted the cytotoxic effects of benzofuran derivatives on multiple cancer cell lines, demonstrating significant growth inhibition compared to control treatments .
  • Another investigation focused on the use of network pharmacology to explore the inflammatory response modulation by compounds related to this compound, suggesting its potential role in anti-inflammatory therapies .

Mechanism of Action

The mechanism of action of 6-Hydroxybenzofuran-5-carbaldehyde is primarily related to its ability to interact with various biological targets. The hydroxyl and aldehyde groups allow it to form hydrogen bonds and covalent bonds with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to its biological effects .

Comparison with Similar Compounds

Uniqueness: 6-Hydroxybenzofuran-5-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde groups at specific positions on the benzofuran ring. This unique structure imparts distinct reactivity and biological activity, making it a valuable compound in various fields of research and industry .

Biological Activity

6-Hydroxy-5-benzofurancarboxaldehyde is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a benzofuran core with a hydroxyl group at the 6-position and an aldehyde functional group. This unique structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially inhibiting their activity. This is significant in contexts such as cancer therapy, where enzyme modulation can affect tumor growth.
  • Antioxidant Activity : The presence of hydroxyl groups enhances its ability to scavenge free radicals, thereby providing protective effects against oxidative stress-related diseases.
  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against a range of pathogens, making it a candidate for further development as an antibiotic agent.

Anticancer Activity

Research indicates that derivatives of benzofuran, including this compound, possess notable anticancer properties. A study highlighted that benzofuran derivatives exhibited cytotoxicity against various cancer cell lines, including K562 (leukemia) and HCT116 (colon cancer) cells. The IC50 values ranged from 5 μM to 25 μM, suggesting potent activity at low concentrations .

Antimicrobial Effects

The compound has demonstrated antimicrobial effects against several bacterial strains. For instance, studies have reported minimum inhibitory concentration (MIC) values ranging from 0.78 μg/mL to 6.25 μg/mL against Gram-positive and Gram-negative bacteria . This positions it as a promising candidate for antibiotic development.

Case Studies

  • Cytotoxicity Against Cancer Cells :
    • A study evaluated the cytotoxic effects of various benzofuran derivatives on K562 cells. The results indicated that modifications at specific positions on the benzofuran ring significantly influenced anticancer activity. Compounds with hydroxyl substitutions showed enhanced cytotoxicity compared to their non-hydroxylated counterparts .
  • Antimicrobial Screening :
    • In another investigation, this compound was tested for its antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited promising results with MIC values indicating effective inhibition of bacterial growth without significant toxicity to mammalian cells .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AnticancerK562 (Leukemia)5 μM
HCT116 (Colon Cancer)25 μM
AntimicrobialStaphylococcus aureus0.78-3.12 μg/mL
Escherichia coli0.78-6.25 μg/mL

Properties

IUPAC Name

6-hydroxy-1-benzofuran-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O3/c10-5-7-3-6-1-2-12-9(6)4-8(7)11/h1-5,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDYEDIKYWNXGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=CC(=C(C=C21)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90483308
Record name 6-Hydroxy-1-benzofuran-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90483308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20073-22-7
Record name 6-Hydroxy-1-benzofuran-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90483308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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